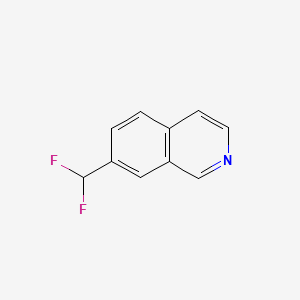

7-(Difluoromethyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-(difluoromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDINXRWBVDPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Difluoromethyl Isoquinoline and Its Structural Analogs

Strategies for Regioselective Difluoromethylation in Isoquinoline (B145761) Synthesis

Achieving regioselective difluoromethylation at the C7 position of the isoquinoline core is a significant synthetic challenge due to the multiple reactive sites on the heterocyclic ring. nih.gov The C7 position is often considered an "orphan position" as it is not inherently activated for electrophilic or nucleophilic substitution. nih.gov Therefore, directed or highly specific reactions are necessary.

Transition-metal catalysis and photoredox catalysis have emerged as powerful tools for the direct and selective functionalization of C-H bonds, including the introduction of fluorinated groups.

Visible-light photoredox catalysis, in particular, has enabled the generation of difluoromethyl radicals (•CF2H) under mild conditions, which can then engage in reactions with isoquinoline precursors. nih.govacs.org For instance, iridium-based photocatalysts like fac-Ir(ppy)3 can effectively generate •CF2H radicals from sources such as HCF2SO2Cl. nih.gov These radicals can then participate in tandem cyclization reactions with appropriately substituted N-arylacrylamides to yield difluoromethylated isoquinoline-1,3(2H,4H)-diones. nih.gov Another approach involves the visible-light-driven reaction of isocyanides with an electrophilic S-(difluoromethyl)diarylsulfonium salt, which serves as a difluoromethyl radical precursor under photoredox catalysis to furnish difluoromethylated isoquinolines in moderate to excellent yields. acs.org

Ruthenium(II) complexes have also been explored for C-H difluoromethylation, although studies often focus on directing group strategies to control regioselectivity, which can be tuned to target specific positions on an aromatic ring. acs.org

| Catalyst System | Reagent | Substrate Type | Product Type | Yield | Ref |

| fac-Ir(ppy)3 / Visible Light | HCF2SO2Cl | N-arylacrylamides | Difluoromethylated isoquinoline-1,3(2H,4H)-diones | 54–82% | nih.gov |

| fac-Ir(ppy)3 / Visible Light | S-(Difluoromethyl)diarylsulfonium salt | Isocyanides | Difluoromethylated isoquinolines | Moderate to excellent | acs.org |

Metal-free strategies provide an alternative pathway for difluoromethylation, often leveraging radical chemistry promoted by light or specific reagents without a transition-metal catalyst. A notable method involves the visible-light and air-promoted direct radical difluoromethylation of N-benzamides using NaSO2CF2H as the difluoromethyl source. researchgate.netresearchgate.net This protocol is distinguished as a metal-free catalytic synthesis of CF2H-containing isoquinoline-1,3-diones, featuring mild reaction conditions and using air as the oxidant. researchgate.netresearchgate.net

Mechanistic studies suggest that these reactions proceed via the formation of a difluoromethyl radical, which adds to an alkene or another reactive site, followed by an intramolecular cyclization to construct the isoquinoline core. researchgate.netmdpi.com For example, a radical generated from a difluoroacetic acid precursor can add regioselectively to an alkene, and the resulting carbon radical can be trapped to yield the final product. mdpi.com

Multicomponent Reactions Leading to 7-(Difluoromethyl)isoquinoline Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient and atom-economical route to complex molecules. beilstein-journals.orgnih.govtaylorfrancis.com A developed multicomponent dearomative difluoroalkylation of isoquinolines utilizes difluorinated silyl (B83357) enol ethers as nucleophiles. researchgate.net This reaction proceeds without a transition-metal or organic catalyst and leads to the formation of gem-difluorinated heterocycles. researchgate.net Subsequent oxidative rearomatization under controlled alkaline conditions provides a formal C-H difluoroalkylation of the isoquinoline ring. researchgate.net This strategy is advantageous due to the use of inexpensive starting materials and mild reaction conditions. researchgate.net

While direct synthesis of this compound via MCRs is an emerging area, existing methods for related structures, such as the synthesis of isoquinolone-1-phosphonates from 2-alkynylbenzaldehydes, amines, and phosphonates, demonstrate the power of MCRs in constructing the isoquinoline skeleton, which could potentially be adapted for difluoromethylated analogs. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of fluorinated heterocycles. nih.govmdpi.com Many modern synthetic methods for difluoromethylated isoquinolines incorporate green aspects.

The use of visible-light photocatalysis is inherently a green approach as it often allows reactions to occur at ambient temperature, reducing energy consumption. nih.govacs.org Furthermore, some photocatalytic systems can use air as a sustainable terminal oxidant. researchgate.netresearchgate.net The development of metal-free catalytic systems, as seen in the synthesis of CF2H-containing isoquinoline-1,3-diones, aligns with green chemistry goals by avoiding potentially toxic and expensive heavy metals. researchgate.netresearchgate.net The use of fluoroform (CHF3) as a difluoromethylation reagent, especially in continuous flow systems, is considered highly atom-efficient, although its application to isoquinoline synthesis is still developing. rsc.org

Flow Chemistry Techniques for Scalable Synthesis of this compound

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages for scalability, safety, and process control over traditional batch chemistry. jst.org.in The combination of photochemistry and continuous flow has proven particularly effective for reactions that are difficult to scale up in batch, such as photocatalytic cyclizations.

A process for photocatalyzed difluoromethylation/cyclization to construct difluoromethylated indole[2,1-a]isoquinoline derivatives highlights the power of this combination. acs.org The reaction showed a dramatic improvement in yield when performed in a flow reactor (83% yield) compared to a batch process, where no product was formed. acs.org This enhancement is attributed to the efficient and uniform irradiation of the reaction mixture in the microreactor. jst.org.inacs.org Similarly, the use of fluoroform for difluoromethylation has been successfully implemented in a continuous flow protocol, demonstrating a concise and atom-efficient synthesis for related compounds like α-difluoromethyl-amino acids. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral molecules is crucial in pharmaceutical development. Stereoselective methods for preparing chiral this compound derivatives involve creating one or more stereocenters with a high degree of control.

Asymmetric catalysis is a key strategy. For example, a catalytic asymmetric Mukaiyama-Mannich reaction of difluoroenoxysilanes with in situ formed ketimines has been developed to access difluoromethylated tetrasubstituted stereocenters in related isoindolones. researchgate.net The development of axially chiral 3,4-disubstituted isoquinolines has been achieved through an asymmetric Larock isoquinoline synthesis using a palladium catalyst with a chiral Walphos ligand. acs.org

Another powerful approach is the [3+2] cycloaddition of azomethine ylides, generated in situ from isoquinolines, with various dipolarophiles. researchgate.netresearchgate.net These reactions can provide access to complex pyrroloisoquinoline derivatives with multiple chiral centers, including those with fluorine and trifluoromethyl groups, with high stereoselectivity. researchgate.net The direct nucleophilic difluoromethylation of chiral N-tert-butanesulfinimines has also been shown to produce chiral α-difluoromethylated amines with excellent diastereoselectivity, a strategy that could be applied to precursors for chiral isoquinoline synthesis. cas.cn

Advancements in the Synthesis of Fluorinated Isoquinoline Derivatives

While the field of synthetic organic chemistry has seen significant progress in the development of methodologies for the preparation of both isoquinoline-containing molecules and organofluorine compounds, a review of current scientific literature reveals a notable gap in a specific area of this research. To date, there are no published total syntheses of complex natural products that inherently feature a this compound structural unit.

The isoquinoline framework is a key component of numerous biologically active natural products. nih.govnih.govrsc.org Likewise, the incorporation of fluorine, and specifically the difluoromethyl group, into organic molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Synthetic chemists have devised various strategies to create complex heterocyclic systems that include difluoromethylated moieties. For example, methods for the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been reported. acs.orgsemanticscholar.orgresearchgate.net These represent intricate molecular architectures, yet they are not classified as natural products.

The current body of research extensively covers the synthesis of a diverse array of isoquinoline alkaloids and their derivatives, as well as general methods for the introduction of difluoromethyl groups into organic scaffolds. nih.govresearchgate.net However, the convergence of these two areas in the context of natural product synthesis—specifically targeting molecules with a this compound core—remains an unexplored frontier in chemical synthesis.

Consequently, a detailed discussion on the total synthesis of complex natural products incorporating the this compound moiety cannot be provided at this time due to the absence of such compounds and their corresponding synthetic routes in the peer-reviewed scientific literature. This highlights a potential area for future research and discovery in the fields of natural product synthesis and medicinal chemistry.

Reactivity and Mechanistic Investigations of 7 Difluoromethyl Isoquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Isoquinoline (B145761) Core

The reactivity of the 7-(difluoromethyl)isoquinoline core is governed by the interplay between the electron-deficient pyridine (B92270) ring and the electronic nature of the substituent on the benzo moiety. The nitrogen atom in the isoquinoline system deactivates the heterocyclic ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the C-1 position. iust.ac.irquora.comarsdcollege.ac.in Conversely, electrophilic substitution preferentially occurs on the benzene (B151609) ring, typically at positions C-5 and C-8. arsdcollege.ac.inimperial.ac.uk

The difluoromethyl group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic substitution, making such reactions more challenging compared to unsubstituted isoquinoline. The expected order of reactivity for electrophilic attack on this compound would be C-5 > C-8, with the reaction proceeding under forcing conditions. In contrast, the electron-withdrawing nature of the C-7 substituent would further enhance the propensity of the C-1 position to undergo nucleophilic aromatic substitution. quora.com

Directed Ortho-Metalation Studies on this compound

Directed ortho-metalation (DoM) is a powerful synthetic tool for regioselective functionalization, wherein a directing metalation group (DMG) guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho-position. wikipedia.orgicho.edu.plorganic-chemistry.org For isoquinoline and its derivatives, the ring nitrogen atom can act as a DMG, directing metalation to the C-8 position. researchgate.net

In the case of this compound, two factors would influence the regioselectivity of a potential DoM reaction:

Nitrogen as DMG: The primary directing effect comes from the coordination of the organolithium reagent to the isoquinoline nitrogen, favoring deprotonation at C-8. researchgate.net

Increased Acidity: The strong electron-withdrawing -CF₂H group at C-7 increases the kinetic acidity of the adjacent protons at C-6 and C-8, making them more susceptible to deprotonation.

The confluence of these effects strongly suggests that if subjected to DoM conditions, this compound would undergo highly regioselective metalation at the C-8 position. The resulting C-8 aryllithium intermediate could then be trapped with various electrophiles to yield 7,8-disubstituted isoquinolines. While this outcome is predicted based on established principles, specific experimental studies on the directed ortho-metalation of this compound have not been reported in the surveyed literature.

C-H Activation Methodologies Applied to this compound

Transition metal-catalyzed C-H activation has become a step-economical strategy for the functionalization of heterocyclic compounds. nih.govmdpi.com For quinoline (B57606) and isoquinoline scaffolds, these reactions are often directed by the lone pair of the nitrogen atom, which coordinates to the metal center (e.g., Pd, Rh, Ru). mdpi.comrsc.org This is followed by an intramolecular cyclometalation step, which for isoquinolines, typically results in the formation of a five-membered metallacycle via activation of the C-8 C-H bond. nih.govmdpi.com

Applying this logic to this compound, a rhodium(III)- or palladium(II)-catalyzed C-H activation process is expected to proceed with high regioselectivity at the C-8 position. The resulting rhodacycle or palladacycle intermediate could then participate in annulation or cross-coupling reactions with various partners like alkynes or alkenes. nih.govmdpi.com This provides a pathway to complex, functionalized isoquinolines.

Table 1: Representative C-H Activation Methodologies for Isoquinoline and Quinoline Synthesis

Transformations Involving the Difluoromethyl Group

The reactivity of the difluoromethyl substituent itself offers avenues for further molecular diversification.

Conversion Reactions of the -CF₂H Moiety in this compound

The -CF₂H group is generally characterized by its high metabolic stability due to the strength of the C-F bonds. Direct transformations of the Ar-CF₂H unit are less common than its installation. The C-H bond within the difluoromethyl group is somewhat acidic and can be deprotonated under strongly basic conditions, although this is synthetically challenging. More relevant is the role of the CF₂H group as a stable bioisosteric replacement for other functional groups, which is typically the primary motivation for its incorporation into a molecule. nih.gov

Radical Pathways Involving the Difluoromethyl Group

Radical chemistry provides a powerful platform for the synthesis and functionalization of fluorinated compounds. While generating a radical directly from the stable Ar-CF₂H moiety is difficult, pathways involving the difluoromethyl radical (•CF₂H) are central to the construction of complex molecules, including isoquinoline derivatives. wiley.com These reactions typically involve the generation of •CF₂H from a dedicated precursor, followed by its addition to an unsaturated system and subsequent cyclization. researchgate.netbeilstein-journals.org

Mechanistic studies confirm that these transformations proceed via a radical cascade. researchgate.netacs.org For instance, a difluoromethyl radical, generated from a source like S-(difluoromethyl)diarylsulfonium salt or NaSO₂CF₂H, can add to the double bond of an N-arylacrylamide. researchgate.netmdpi.com The resulting alkyl radical then undergoes intramolecular cyclization onto the aryl ring to form a substituted isoquinoline-1,3-dione. researchgate.net

Table 2: Common Precursors for the Generation of the Difluoromethyl Radical (•CF₂H)

Photochemical Reactivity of this compound Systems

Modern synthetic photochemistry, particularly visible-light photoredox catalysis, has enabled numerous transformations under mild conditions. mdpi.com While studies on the direct photochemical transformation of this compound are scarce, the photochemical synthesis of related structures provides significant mechanistic insight.

Many syntheses of difluoromethylated heterocycles, including phenanthridines and isoquinolines, are driven by visible light. mdpi.comacs.org A common mechanism involves the excitation of a photocatalyst (e.g., Ir(ppy)₃ or Eosin B), which then reduces a difluoromethyl precursor, such as an S-(difluoromethyl)sulfonium salt, to generate the •CF₂H radical. mdpi.combeilstein-journals.orgacs.org This radical can then engage in a cascade reaction. For example, the addition of •CF₂H to an isocyanide generates an imidoyl radical, which subsequently cyclizes and aromatizes to afford the difluoromethylated isoquinoline or phenanthridine (B189435) product. acs.org

Other photochemical methods have been developed for functionalizing the isoquinoline core. For instance, the photochemical reaction of 4-diazoisoquinoline-1,3(2H,4H)-diones with fluorinated alcohols under blue LED irradiation allows for the introduction of fluoroalkoxy groups onto the scaffold. acs.orgacs.org These studies highlight the utility of light-mediated reactions for accessing and modifying complex fluorinated isoquinoline systems.

Table 3: Examples of Photochemical Reactions for the Synthesis and Functionalization of CF₂H-Containing Heterocycles

Transition Metal-Catalyzed Coupling Reactions of this compound

The isoquinoline nucleus, particularly when functionalized with a leaving group, is a versatile substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on this compound are not extensively documented, its reactivity can be inferred from studies on similarly substituted isoquinolines, such as halo-isoquinolines, which can be precursors or analogues. Key coupling reactions applicable to the 7-substituted isoquinoline core include the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a powerful method for forming C-C bonds. mdpi.comnih.gov For a precursor like 7-bromo- or 7-iodo-isoquinoline, a subsequent difluoromethylation or a direct coupling of a 7-halo-isoquinoline with a difluoromethyl-containing boron species could be envisioned. The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comnih.gov The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. scirp.org The choice of ligand is crucial and can influence the efficiency of the reaction.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A 7-halo-isoquinoline could be coupled with various alkenes to introduce unsaturated side chains at the C7 position. The catalytic cycle for the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base. wikipedia.orgnih.gov

The Sonogashira coupling provides a route to synthesize alkynyl-substituted isoquinolines by reacting a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. sustech.edu.cnrsc.org This reaction is instrumental for introducing sp-hybridized carbon chains onto the isoquinoline core. The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle where a copper acetylide is formed and then transmetalates to the palladium center. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwuxiapptec.com This reaction would allow for the introduction of various amino groups at the C7 position of a suitably functionalized isoquinoline. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to give the arylamine product. libretexts.org

The following table summarizes the general conditions for these transition metal-catalyzed coupling reactions as they might be applied to a 7-halo-isoquinoline precursor to synthesize derivatives related to this compound.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates for 7-substituted Isoquinoline |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 7-Bromo/Iodo-isoquinoline, Aryl/vinyl boronic acids/esters |

| Mizoroki-Heck Reaction | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 7-Bromo/Iodo-isoquinoline, Alkenes (e.g., acrylates, styrene) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | PPh₃ | Et₃N, Diisopropylamine | THF, DMF | 7-Bromo/Iodo-isoquinoline, Terminal alkynes |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos, Brettphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 7-Bromo/Iodo-isoquinoline, Primary/secondary amines |

Reaction Kinetics and Mechanistic Elucidation of this compound Transformations

The introduction of the difluoromethyl (CF₂H) group into the isoquinoline ring system can significantly influence the kinetics and mechanisms of its reactions. The CF₂H group is a lipophilic hydrogen bond donor and is isosteric and isopolar to a hydroxyl or thiol group. researchgate.net Its strong electron-withdrawing nature can affect the electron density of the aromatic system, thereby influencing the rates of reaction steps such as oxidative addition in cross-coupling reactions.

Mechanistic studies on reactions involving difluoromethylated heterocycles often point towards radical pathways, especially in direct C-H difluoromethylation reactions. nih.gov For instance, the synthesis of CF₂H-containing isoquinoline-1,3-diones has been achieved through a visible-light-promoted radical difluoromethylation/cyclization of N-benzamides. researchgate.net Mechanistic investigations, including the use of radical scavengers like TEMPO which inhibit the reaction, suggest the involvement of a difluoromethyl radical (•CF₂H). nih.govbeilstein-journals.org This radical can be generated from various precursors, such as CF₂HSO₂Na, under photoredox catalysis. nih.gov The proposed mechanism often involves the generation of the •CF₂H radical, its addition to a double bond or an aromatic system, followed by cyclization and subsequent oxidation/deprotonation steps to yield the final product. beilstein-journals.org

In the context of transition metal-catalyzed cross-coupling reactions, the kinetics are often complex and can be influenced by several factors including the nature of the catalyst, ligand, substrate, and base. For Suzuki-Miyaura reactions, the rate-determining step can be the oxidative addition, transmetalation, or reductive elimination, depending on the specific reaction conditions. nih.gov The electron-withdrawing difluoromethyl group at the C7 position of the isoquinoline ring would likely make a 7-halo-isoquinoline more susceptible to oxidative addition by a Pd(0) catalyst, potentially increasing the reaction rate compared to an unsubstituted analogue.

A plausible mechanistic pathway for a photoredox-catalyzed C-H difluoromethylation of an isoquinoline derivative is depicted below, based on literature precedents for similar heterocycles. nih.govbeilstein-journals.org

Photoexcitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Generation of Difluoromethyl Radical: The excited photocatalyst (PC*) interacts with a difluoromethyl source (e.g., CF₂HSO₂Na) via a single-electron transfer (SET) process to generate the difluoromethyl radical (•CF₂H).

Radical Addition: The •CF₂H radical adds to the isoquinoline ring system.

Oxidation and Deprotonation: The resulting radical intermediate is oxidized and subsequently deprotonated to afford the this compound product and regenerate the ground-state photocatalyst.

Derivatization and Structure Activity Relationship Sar Methodologies for 7 Difluoromethyl Isoquinoline Analogs in Research

Systematic Derivatization Strategies for C-Substitution on the Isoquinoline (B145761) Ring

The introduction of substituents at various carbon positions of the 7-(difluoromethyl)isoquinoline ring is crucial for exploring the chemical space and optimizing biological activity. Modern synthetic methods have enabled diverse functionalization at C-1, C-3, and C-4, as well as on the benzo portion of the isoquinoline core. nih.gov

Late-stage functionalization, directly substituting a C-H bond, has become a prominent strategy, avoiding the need for pre-functionalized starting materials. mdpi.com For instance, radical-mediated C-H functionalization reactions, such as the Minisci reaction, have seen a resurgence due to milder conditions and broader substrate scope. mdpi.com Difluoromethyl radicals have been shown to react with isoquinoline at the electrophilic C-1 position. mdpi.com

Transition-metal-catalyzed cross-coupling reactions are also pivotal. For example, Rh(III)-catalyzed annulation of benzamides with alkynes provides a pathway to functionalized isoquinolones, which can be further modified. mdpi.comnih.gov Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, have been successfully applied to isoquinoline derivatives, allowing for the introduction of aryl and alkynyl groups. mdpi.com A notable strategy involves the meta-selective C-H alkylation of arenes using ruthenium(II) catalysis, which can be followed by transformations to install methyl, monofluoromethyl, difluoromethyl, or trifluoromethyl groups. rsc.org

Furthermore, visible-light-driven photoredox catalysis has emerged as a powerful tool for C-H functionalization, offering mild and environmentally benign conditions. researchgate.net This approach has been used for the difluoromethylation of isocyanides to produce difluoromethylated isoquinolines. acs.org

A summary of representative C-substitution strategies is presented in the table below.

| Position | Reaction Type | Reagents/Catalyst | Notes |

| C-1 | Radical C-H Functionalization | Difluoromethyl radicals | Targets the most electrophilic position. mdpi.com |

| C-1, C-3, C-4 | General Derivatization | Various | Modern synthetic methods allow for diverse substitutions. nih.gov |

| C-3 | Rh(III)-Catalyzed Annulation | N-(pivaloyloxy) aryl amides, alkynes | Leads to isoquinolone derivatives. nih.gov |

| C-6 | Suzuki Coupling | Aryl boronic acids, Pd(PPh3)2Cl2/NaHCO3 | Enables arylation of the isoquinoline core. mdpi.com |

| meta to directing group | Ruthenium-Catalyzed C-H Alkylation | [RuCl2(p-cymene)]2, P(4-(CF3)C6H4)3 | Allows for subsequent installation of (fluoro)methyl groups. rsc.org |

Functionalization at the Nitrogen Atom of this compound

The nitrogen atom of the isoquinoline ring offers a key site for functionalization, influencing the molecule's electronic properties, solubility, and interactions with biological targets. The nucleophilicity of the nitrogen atom allows for the generation of various intermediates, such as isoquinolinium ylides and imides, which can participate in dearomatization reactions. acs.org

Strategies for nitrogen functionalization include N-alkylation, N-arylation, and N-acylation. For example, treatment of isoquinolines with chloroformates like 2,2,2-trichloroethyl chloroformate (TrocCl) generates N-acyl heteroarenium salts. These activated intermediates can then react with nucleophiles in dearomative additions. acs.org Another approach involves the insertion of a nitrogen atom into indene (B144670) precursors to construct the isoquinoline ring system, which can even be adapted for isotopic labeling using ¹⁵NH₄Cl. chemrxiv.org

The synthesis of isoquinoline derivatives often involves the protection of the nitrogen atom. For instance, N-protecting groups are utilized in hydroboration reactions of 1,2-dihydroquinolines. acs.org The choice of substituent on the nitrogen can significantly impact the reactivity and subsequent transformations of the isoquinoline core.

Library Synthesis Approaches for this compound Derivatives

Combinatorial chemistry and solid-phase synthesis have been instrumental in generating large libraries of isoquinoline derivatives for high-throughput screening. google.com These techniques allow for the systematic variation of substituents around the isoquinoline core, facilitating the exploration of structure-activity relationships.

One patented approach describes the synthesis of isoquinoline-based combinatorial libraries where various R-groups can be introduced at different positions of the isoquinoline ring. google.com This methodology combines solid-phase synthesis of the heterocyclic core with combinatorial techniques to create a diverse set of compounds. google.com Such libraries are crucial in the initial stages of drug discovery to identify lead compounds. google.com

Late-stage functionalization techniques are also well-suited for library synthesis, enabling the rapid diversification of a common isoquinoline scaffold. mdpi.com The reaction of a parent compound like papaverine (B1678415) with a series of reagents has been used to generate a small library of analogues, demonstrating the feasibility of this approach for creating molecular diversity. mdpi.com

Computational SAR Modeling Techniques for this compound Structures

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a vital role in understanding the relationship between the chemical structure of this compound analogs and their biological activity. uninsubria.it QSAR models use statistical methods to correlate variations in molecular descriptors with changes in activity, providing predictive tools for designing new compounds. uninsubria.it

These models can help prioritize compounds for synthesis and testing, thereby reducing the time and cost of drug discovery. uninsubria.it By analyzing the molecular descriptors that contribute to the model, researchers can gain insights into the structural features that are important for activity. uninsubria.it For instance, a model might highlight the importance of specific steric, electronic, or hydrophobic properties at certain positions of the this compound scaffold.

Scaffold Hopping and Bioisosteric Replacement Studies within this compound Frameworks

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govnih.gov Scaffold hopping involves replacing the core molecular framework of a compound while maintaining its key biological activity, often leading to compounds with improved properties or novel intellectual property. nih.govresearchgate.net Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govu-strasbg.fr

The difluoromethyl group itself is a bioisostere of other functionalities and its incorporation can significantly impact a molecule's properties. acs.orgnih.gov In the context of this compound, scaffold hopping could involve replacing the isoquinoline core with other heterocyclic systems that can spatially arrange the difluoromethyl group and other key pharmacophoric features in a similar orientation. Bioisosteric replacement might involve substituting the difluoromethyl group with other electron-withdrawing groups or replacing other substituents on the isoquinoline ring with known bioisosteres to fine-tune the compound's profile. u-strasbg.fr These strategies are often guided by computational analysis and a deep understanding of the target's binding site. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Elucidating 7 Difluoromethyl Isoquinoline Structures in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of 7-(Difluoromethyl)isoquinoline

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable. The ¹H NMR spectrum reveals the number and environment of protons in the isoquinoline (B145761) ring system, while the ¹³C NMR spectrum provides information about the carbon framework. rsc.org The presence of the difluoromethyl (-CF₂H) group introduces characteristic splitting patterns due to proton-fluorine and carbon-fluorine coupling.

Advanced 2D NMR Techniques Applied to this compound

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments to resolve ambiguities and establish definitive connectivity. nih.gov These techniques plot intensity as a function of two frequency axes, revealing correlations between nuclei. cam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal correlations between adjacent protons on the isoquinoline core, helping to assign their specific positions on the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons they are directly attached to (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum of this compound would show a cross-peak connecting the proton signal of the -CF₂H group to its corresponding carbon signal. It would similarly map out all other direct C-H bonds in the isoquinoline rings. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com For instance, the proton of the -CF₂H group would show a two-bond correlation to the C7 carbon of the isoquinoline ring, definitively confirming the substituent's position. Further correlations from the isoquinoline protons would help assign the quaternary (non-protonated) carbons. rsc.org

These 2D techniques, when used in concert, allow for the unambiguous assignment of all proton and carbon signals, providing conclusive evidence for the structure of this compound. electronicsandbooks.comscience.gov

Fluorine-19 NMR Spectroscopic Studies of the -CF₂H Group

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze organofluorine compounds. aiinmr.com Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides clear and informative spectra. researchgate.net

The difluoromethyl (-CF₂H) group in this compound gives a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift for such groups typically appears in the range of -110 to -140 ppm. This signal appears as a doublet due to coupling with the single proton of the difluoromethyl group (¹JFH). rsc.org The corresponding proton signal in the ¹H NMR spectrum appears as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). rsc.org The magnitude of this coupling constant is typically large, around 50-60 Hz. rsc.org

For the related compound, 1-(difluoromethyl)isoquinoline (B11912587), the ¹⁹F NMR signal is a doublet at -110.0 ppm with a coupling constant (J) of 54.4 Hz. rsc.org Similar values would be expected for the 7-substituted isomer. The precise chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for confirming the structure and purity of fluorinated compounds. aiinmr.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound Derivatives

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. alevelchemistry.co.uk

High-Resolution Mass Spectrometry in Research on this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of a compound's elemental formula. For a derivative of this compound, HRMS would be used to confirm that the experimental mass matches the calculated exact mass for the proposed chemical formula. acs.org For example, the calculated exact mass for the molecular ion [M]⁺ of 1-(difluoromethyl)isoquinoline (C₁₀H₇F₂N) is 179.0547, and a typical HRMS experiment would find a value extremely close to this, such as 179.0544. rsc.org This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. alevelchemistry.co.uk

Tandem Mass Spectrometry for Investigating this compound Metabolites or Reaction Products

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation, particularly in the analysis of complex mixtures like those found in metabolism studies. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. nih.govnih.gov

If this compound were administered in a biological system, its metabolites could be identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com Common metabolic transformations for isoquinoline alkaloids include hydroxylation, demethylation, and dehydrogenation. mdpi.comscielo.br The resulting metabolites would be separated by LC and then analyzed by MS/MS. By comparing the fragmentation patterns of the metabolites to that of the parent drug, researchers can deduce the sites of metabolic modification. researchgate.net The characteristic fragmentation of the isoquinoline core and any changes in mass would indicate the type and location of the metabolic change. nih.govscielo.br

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. irphouse.com An IR or Raman spectrum provides a unique "fingerprint" that can be used to identify a compound and its functional groups. niscpr.res.inniscair.res.in

For this compound, key vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aromatic C=C stretching: These vibrations from the isoquinoline ring system appear in the 1400-1600 cm⁻¹ region. irphouse.com

C-F stretching: The strong electronegativity of fluorine results in intense C-F stretching bands, which for a difluoromethyl group are expected in the 1000-1300 cm⁻¹ region. For the related 1-(difluoromethyl)isoquinoline, IR bands are noted at 1111 and 1033 cm⁻¹. rsc.org

Both IR and Raman spectra would be analyzed, often with the aid of computational methods like Density Functional Theory (DFT), to assign the observed vibrational bands to specific motions of the atoms. niscpr.res.innih.govscispace.com This detailed vibrational analysis provides further confirmation of the molecular structure.

Computational and Theoretical Investigations of 7 Difluoromethyl Isoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 7-(Difluoromethyl)isoquinoline

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the investigation of a molecule's electronic structure to predict its stability and reactivity. For this compound, DFT calculations can elucidate the influence of the electron-withdrawing difluoromethyl group on the aromatic isoquinoline (B145761) core.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO pertains to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. pcbiochemres.commdpi.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering predictions for how the molecule will interact with other reagents or biological targets. researchgate.netresearchgate.net Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the local reactivity at each atomic site within the molecule. pcbiochemres.com

Mechanistic studies for reactions involving the difluoromethyl group can also be explored. For instance, DFT calculations have been used to obtain information about radical cyclization processes initiated by a difluoromethyl radical, which is a relevant pathway for the synthesis of related heterocyclic compounds. acs.orgresearchgate.net

Table 1: Key Quantum Chemical Descriptors from DFT Calculations and Their Significance

| Descriptor | Significance for this compound |

|---|---|

| EHOMO | Indicates the energy of the highest occupied molecular orbital; relates to the molecule's electron-donating capability. |

| ELUMO | Indicates the energy of the lowest unoccupied molecular orbital; relates to the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution, identifying sites prone to electrophilic and nucleophilic attack. researchgate.net |

| Fukui Functions | Quantifies the reactivity of specific atomic sites, predicting where the molecule is most likely to undergo nucleophilic, electrophilic, or radical attack. pcbiochemres.com |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound in Solution

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, offering a view of conformational flexibility.

For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, DMSO). The interactions between all atoms are described by a force field, which is a set of parameters and equations representing potential energy. The simulation would reveal the preferred conformations of the molecule in solution and the dynamics of the difluoromethyl group's rotation.

Analysis of the MD trajectory can yield important information:

Conformational Ensembles: Identifying the most stable and populated conformations.

Root Mean Square Deviation (RMSD): Tracking the stability of the molecule's structure over the simulation time.

Radial Distribution Functions: Describing the arrangement of solvent molecules around specific parts of the solute, such as the nitrogen atom or the CF₂H group.

Free Energy Landscapes: Mapping the conformational space to identify energy barriers between different states. acs.org

These simulations are crucial for understanding how the molecule behaves in a realistic environment, which is essential for predicting its interaction with biological macromolecules like proteins or nucleic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For a library of this compound derivatives, QSAR can be employed to build predictive models that guide the synthesis of new compounds with enhanced potency. japsonline.comnih.gov

The QSAR workflow involves several key steps:

Data Set Assembly: A series of this compound analogs with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for validation. ju.edu.jo

Descriptor Calculation: A wide range of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields) and are designed to capture various aspects of the molecular structure. toxicology.orguninsubria.it

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov

Model Validation: The model's robustness and predictive power are rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set. ju.edu.jo

A validated QSAR model can predict the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching. |

| Geometric | 3D-MoRSE Descriptors, Radius of Gyration | 3D shape and size of the molecule. japsonline.com |

| Electrostatic | Partial Charges, Dipole Moment, Polar Surface Area (PSA) | Charge distribution and polarity. |

| Quantum-Chemical | HOMO/LUMO Energies, Electronegativity | Electronic properties and reactivity. mdpi.com |

Cheminformatics Approaches for Virtual Screening and Database Mining of this compound Derivatives

Cheminformatics combines computational methods with chemical information to support drug discovery. nih.gov Virtual screening and database mining are powerful cheminformatics techniques used to identify novel hit compounds from large chemical libraries. frontiersin.orgnih.gov

For this compound, these approaches can be used to explore vast chemical space for new derivatives with potential biological activity.

Ligand-Based Virtual Screening: This method is used when the structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar activities. mmsl.cz

Similarity Searching: A known active molecule, such as a promising this compound derivative, is used as a query to search databases for structurally similar compounds. Similarity is often measured using 2D fingerprints (bit strings representing molecular features). frontiersin.org

Pharmacophore Modeling: A 3D pharmacophore model is built based on the key structural features of an active compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model is then used as a 3D query to filter large databases.

Structure-Based Virtual Screening: When the 3D structure of the biological target (e.g., a protein) is known, molecular docking can be used. mmsl.cz This technique predicts the preferred binding orientation and affinity of a ligand to its target. A library of compounds can be docked into the target's active site, and the results are scored and ranked to identify potential binders. This approach can help prioritize which this compound derivatives are most likely to be active. nih.govbiorxiv.org

Database mining can also involve analyzing existing compound collections, such as those from pharmaceutical companies or large public databases (e.g., PubChem, ChEMBL), to identify compounds containing the this compound scaffold for further investigation. semanticscholar.org

Prediction of Spectroscopic Parameters for this compound using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and verification. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). acs.orgnih.gov By calculating the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) in this compound, theoretical chemical shifts can be predicted. researchgate.net These calculated shifts, when compared to experimental data, can confirm the molecular structure and help assign specific resonances. The characteristic J-coupling between the fluorine and hydrogen atoms of the difluoromethyl group can also be modeled. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net A frequency calculation on the optimized geometry of this compound yields a set of vibrational modes. These theoretical frequencies are often systematically overestimated and are corrected using empirical scaling factors to achieve better agreement with experimental IR spectra. nih.gov This analysis helps in assigning the observed absorption bands to specific molecular vibrations, such as C-F stretches, C-H bends, and aromatic ring modes. researchgate.netchemrxiv.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Significance |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.5 ppm | Aromatic protons on the isoquinoline ring. |

| Chemical Shift (δ) | ~6.5 ppm (triplet) | Proton of the -CHF₂ group, split by two fluorine atoms. vulcanchem.com | |

| ¹³C NMR | Chemical Shift (δ) | ~115-150 ppm | Carbons of the isoquinoline ring. |

| Chemical Shift (δ) | ~110 ppm (triplet) | Carbon of the -CHF₂ group, split by two fluorine atoms. | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -125 ppm (doublet) | Fluorine atoms of the -CHF₂ group, split by the proton. vulcanchem.com |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050-3150 cm⁻¹ | Aromatic C-H stretching. |

| Wavenumber (cm⁻¹) | ~1500-1600 cm⁻¹ | Aromatic C=C and C=N stretching. | |

| Wavenumber (cm⁻¹) | ~1100-1150 cm⁻¹ | C-F stretching vibrations of the -CHF₂ group. vulcanchem.com |

Biological Evaluation Methodologies and Mechanistic Insights for 7 Difluoromethyl Isoquinoline in Pre Clinical Research

In Vitro Assay Development for Evaluating Biological Activities of 7-(Difluoromethyl)isoquinoline

Initial evaluation of the biological effects of this compound relies on a suite of in vitro assays. These controlled, cell-free or cell-based experiments are fundamental for determining if the compound interacts with specific biological macromolecules and for observing its effects on cellular functions.

Many therapeutic agents function by inhibiting specific enzymes. Given that various isoquinoline (B145761) derivatives are known to be kinase inhibitors, a primary step would be to screen this compound against a panel of protein kinases. nih.gov For instance, research on 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles has identified inhibitors of Myosin Light Chain Kinase (MLCK) and Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The inhibitory effect of these molecules was found to be dependent on the nature of the substituent at the 7-position of the isoquinoline scaffold. nih.gov

The evaluation process for this compound would involve quantifying its ability to inhibit the activity of a target enzyme, typically by measuring the formation of a product or the depletion of a substrate. The potency of inhibition is commonly expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. Fluorinated indenoisoquinolines have also been identified as inhibitors of Topoisomerase I (Top1) and the DNA repair enzymes Tyrosyl DNA Phosphodiesterase 1 and 2 (TDP1 and TDP2). nih.gov

Illustrative Enzyme Inhibition Data for 7-Substituted Isoquinoline Analogs The following data is for related 7-substituted isoquinoline compounds and serves to illustrate the type of data generated in these studies.

| Analog Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 7-amino-1-(3-bromophenylamino)isoquinoline-4-carbonitrile | MLCK | 0.17 µM | nih.gov |

| 7-amino-1-(3-bromophenylamino)isoquinoline-4-carbonitrile | EGFR | > 10 µM | nih.gov |

| Fluorinated Indenoisoquinoline 29 | TDP1 | 8.7 µM | nih.gov |

| Fluorinated Indenoisoquinoline 30 | TDP2 | 9.1 µM | nih.gov |

Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with cellular receptors. acs.orgnih.gov These assays typically use a radiolabeled ligand known to bind to a specific receptor. The potential of an unlabeled compound, such as this compound or its analogs, to bind to the receptor is measured by its ability to displace the radioligand. google.com The affinity of the compound for the receptor is quantified as an inhibition constant (Ki). nih.gov

Isoquinoline derivatives have been investigated for their affinity towards various receptors, including adenosine (B11128) and serotonin (B10506) receptors. acs.orgnih.govgoogle.comnih.gov For example, a series of 3-(2-pyridinyl)isoquinoline derivatives were evaluated for their binding affinity at human adenosine A₃ receptors. acs.orgnih.gov Similarly, other isoquinolines have been assessed for their activity at 5-HT₇ receptors. google.com Such assays would determine whether this compound analogs exhibit selectivity for a particular receptor subtype.

Illustrative Receptor Binding Affinity for Isoquinoline Analogs The following data is for various isoquinoline derivatives and is presented to exemplify the results from receptor binding assays.

| Analog Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| VUF8505 (a substituted benzamidine (B55565) isoquinoline) | Human Adenosine A₃ | 310 nM | acs.orgnih.gov |

| VUF5574 (a substituted quinazoline (B50416) urea) | Human Adenosine A₃ | 4 nM | ebi.ac.uk |

| Annonaine | 5-HT1A Receptor | < 10 µM | nih.gov |

| Nornuciferine | 5-HT1A Receptor | < 10 µM | nih.gov |

Cell-based assays are essential for understanding a compound's effect in a more biologically relevant context. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to assess the cytotoxic or anti-proliferative effects of compounds on various cancer cell lines. plos.orgoup.com Isoquinoline alkaloids have demonstrated significant cytotoxic effects against multiple cancer cell lines, including those for melanoma and squamous cell carcinoma. oup.comnih.govnih.govmdpi.com

To evaluate this compound, its effect on the viability of a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal cell line (e.g., HEK-293T) would be measured. plos.org This provides information on both anticancer potency and selectivity. The results are typically reported as IC₅₀ values, representing the concentration at which 50% of cell growth is inhibited.

Illustrative Anti-proliferative Activity of Isoquinoline Analogs in Cancer Cell Lines The following data is for isoquinoline derivatives and illustrates typical findings from cell-based cytotoxicity assays.

| Analog Compound | Cell Line | Cell Type | Anti-proliferative Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2 (an isoquinoline derivative) | HeLa | Cervical Cancer | ~5 µg/mL | plos.org |

| Compound 2 (an isoquinoline derivative) | HepG2 | Liver Cancer | ~10 µg/mL | plos.org |

| Berberine | A375 | Melanoma | 1.5 µg/mL | mdpi.com |

| Palmatine | G361 | Melanoma | 33.2 µg/mL | mdpi.com |

Target Identification and Validation Methodologies for this compound

Once initial biological activity is established, the next critical phase is to identify the specific molecular target(s) through which this compound exerts its effects. This is followed by validation to confirm that interaction with the identified target is responsible for the observed biological outcome.

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex mixture of proteins, such as a cell lysate. nih.govresearchgate.nettechnologynetworks.comcreative-biolabs.com In this approach, this compound would first be chemically modified with a linker to allow its immobilization onto a solid support matrix (e.g., agarose (B213101) beads). technologynetworks.compnas.org This "bait" is then incubated with the cell lysate. Proteins that bind specifically to the compound are captured on the matrix, while non-binding proteins are washed away. technologynetworks.com

The captured proteins are then eluted and identified using mass spectrometry-based proteomics. pnas.orgmdpi.com Quantitative proteomic techniques, like Stable Isotope Labeling of Amino acids in Cell culture (SILAC), can be combined with affinity enrichment to robustly identify specific interactors and distinguish them from non-specific background binding. pnas.org

Workflow for Target Identification using Affinity Chromatography and Proteomics

| Step | Description | Key Objective |

|---|---|---|

| 1. Probe Synthesis | Covalently attach a linker to this compound to create an affinity probe. | Enable immobilization without losing binding activity. technologynetworks.com |

| 2. Immobilization | Couple the affinity probe to a solid matrix (e.g., sepharose beads). | Create the "bait" for capturing target proteins. creative-biolabs.com |

| 3. Affinity Purification | Incubate the immobilized probe with cell lysate, followed by washing to remove non-specific binders. | Isolate proteins that specifically interact with the compound. nih.gov |

| 4. Elution | Release the bound proteins from the matrix. | Recover the target proteins for analysis. |

| 5. Proteomic Analysis | Identify the eluted proteins using techniques like LC-MS/MS. | Generate a list of potential protein targets. pnas.orgnih.gov |

After a potential target protein is identified, genetic manipulation techniques are employed to validate its role in the compound's mechanism of action. mtoz-biolabs.com CRISPR-Cas9 gene editing technology is a revolutionary tool for this purpose, allowing for the precise knockout (inactivation) of the gene encoding the putative target protein. oncodesign-services.comcriver.com

The validation process involves comparing the effects of this compound on normal (wild-type) cells versus cells in which the target gene has been knocked out. biocompare.com If the knockout cells become resistant to the compound or no longer exhibit the same phenotypic response (e.g., growth inhibition), it provides strong evidence that the knocked-out protein is a genuine target. biocompare.com This approach saves considerable resources by de-validating false targets early in the drug discovery process. biocompare.com

Workflow for Target Validation using CRISPR-Cas9

| Step | Description | Key Objective |

|---|---|---|

| 1. Target Nomination | A putative protein target is identified (e.g., via proteomics). | Select a candidate gene for validation. |

| 2. CRISPR-Cas9 Design | Design guide RNAs (gRNAs) to direct the Cas9 nuclease to the specific gene. | Ensure precise and efficient gene targeting. criver.com |

| 3. Generation of Knockout Cells | Introduce the Cas9 and gRNA components into the relevant cell line to create a stable knockout. | Generate a cellular model lacking the target protein. oncodesign-services.com |

| 4. Phenotypic Assay | Treat both wild-type and knockout cells with this compound and measure the biological response (e.g., cell viability). | Compare the compound's effect in the presence and absence of the target. |

| 5. Validation | Analyze the data. A loss of compound activity in the knockout cells validates the protein as the target. | Confirm the functional relationship between the target and the compound's activity. biocompare.com |

Mechanistic Studies of Cellular Interactions with this compound

Understanding how a compound interacts with cellular systems is fundamental to elucidating its therapeutic potential. For this compound, mechanistic studies would involve investigating its influence on intracellular signaling and its journey into and within the cell.

The isoquinoline scaffold is a common feature in a multitude of biologically active compounds, many of which exert their effects by modulating key intracellular signaling pathways. researchgate.net Research into isoquinoline derivatives has often pointed towards an influence on inflammatory and cell survival pathways.

One potential avenue of investigation for this compound is its effect on the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. A study on a series of isoquinoline-1-carboxamide (B73039) derivatives demonstrated that certain compounds could inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The mechanism for this anti-inflammatory effect was attributed to the inhibition of the phosphorylation of MAPKs (ERK1/2, JNK, and p38) and the subsequent suppression of NF-κB nuclear translocation. nih.gov Given that the difluoromethyl group can alter electronic properties, it is plausible that this compound could similarly interact with components of these pathways.

The table below summarizes the inhibitory effects of selected isoquinoline-1-carboxamide derivatives on pro-inflammatory cytokine production, illustrating a potential mechanism of action that could be explored for this compound.

| Compound | Concentration (µM) | Inhibition of IL-6 Production (%) | Inhibition of TNF-α Production (%) |

| HSR1101 | 30 | Significant | Significant |

| HSR1102 | 30 | Significant | Significant |

| HSR1103 | 30 | Significant | Not Significant |

| HSR1105 | 30 | Significant | Significant |

Data extrapolated from a study on isoquinoline-1-carboxamide derivatives in LPS-treated BV2 microglial cells. nih.gov

Furthermore, studies on other fluorinated compounds, such as 7-difluoromethyl-5,4'-dimethoxygenistein, have shown protective effects against endothelial cell injury through the activation of antioxidant enzymes and inhibition of the mitochondrial apoptotic pathway. nih.gov This suggests that the difluoromethyl group may contribute to interactions with pathways regulating cellular redox state and apoptosis. Investigations into whether this compound can modulate similar pathways, such as those involving caspases or Bcl-2 family proteins, would be a valuable area of future research. nih.gov

The efficacy of a compound is often dependent on its ability to cross the cell membrane and accumulate at its site of action. The physicochemical properties of this compound, particularly the lipophilicity imparted by the difluoromethyl group, are expected to play a crucial role in its cellular uptake and distribution.

Studies on related isoquinoline derivatives, such as azonafides, have shown that minor structural modifications can significantly alter their subcellular localization. In one study using scanning laser confocal microscopy, different substituted azonafides were observed to localize primarily in the nucleus, cytoplasm, or in a perinuclear pattern. nih.gov The type of substitution on the aromatic core was a key determinant of this distribution. nih.gov For example, amine-substituted analogs tended to accumulate in the nucleus, while ethoxy-substituted analogs were found predominantly in the cytoplasm. nih.gov

The subcellular destination of this compound would likely influence its biological activity. For instance, nuclear localization could suggest an interaction with DNA or nuclear proteins, while mitochondrial accumulation might point towards an effect on cellular metabolism and apoptosis. nih.gov The table below illustrates the varied subcellular localization patterns observed for different substituted azonafides, highlighting the importance of substituent effects.

| Compound Class | Primary Localization |

| Amine-substituted Azonafides | Nucleus |

| Ethoxy-substituted Azonafides | Cytoplasm |

| Unsubstituted/Methyl-substituted Azonafides | Perinuclear |

Data based on a study of substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones. nih.gov

Future research on this compound would likely employ fluorescence microscopy with tagged derivatives or quantitative methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry on subcellular fractions to determine its localization profile.

Development of Fluorescent Probes Incorporating this compound for Biological Research

Fluorescent probes are indispensable tools in biological research for visualizing and quantifying specific molecules and processes within living cells. mdpi.com The isoquinoline scaffold, with its inherent fluorescent properties and synthetic tractability, is an attractive core structure for the design of such probes. researchgate.net

While there are no specific reports on fluorescent probes derived from this compound, the principles of probe design suggest its potential in this area. A fluorescent probe typically consists of a fluorophore (the fluorescent core), a recognition moiety for the target of interest, and a linker. The fluorescence of the probe can be designed to change upon binding to its target, allowing for detection. caymanchem.com

The this compound core could serve as the fluorophore. The difluoromethyl group could potentially fine-tune the photophysical properties, such as quantum yield and Stokes shift, which are critical for sensitive detection. caymanchem.com By attaching specific recognition elements to the isoquinoline ring system, probes could be developed to target a variety of biological entities, such as:

Enzymes: An enzyme-cleavable linker could release the fluorophore, leading to a detectable signal.

Metal Ions: Chelating groups could be incorporated to detect specific metal ions.

Reactive Oxygen Species (ROS): The probe could be designed to react with ROS, leading to a change in fluorescence. nih.gov

Specific Cellular Organelles: The addition of targeting moieties, such as a triphenylphosphonium group for mitochondria, could direct the probe to specific subcellular locations. mdpi.com

The development of fluorescent probes from this compound would not only provide valuable tools for basic research but could also open up avenues for diagnostic applications.

Advanced Applications of 7 Difluoromethyl Isoquinoline in Chemical Biology Research

Development of 7-(Difluoromethyl)isoquinoline as Molecular Probes

Molecular probes are essential tools for visualizing and quantifying biological processes in real-time. The unique properties of the difluoromethyl group make this compound an attractive scaffold for the design of novel molecular probes. The CHF2 group can engage in specific hydrogen bonding interactions with biological targets, potentially enhancing the probe's selectivity and affinity.

Table 1: Potential Molecular Probes Based on this compound

| Probe Type | Target Class | Rationale for this compound Scaffold | Potential Reporter Group |

| Fluorescent Probe | Kinases | The isoquinoline (B145761) core is a known hinge-binding motif for many kinases. The 7-CHF2 group can form specific interactions in the active site, enhancing affinity and selectivity. | Environment-sensitive fluorophore (e.g., Dansyl, NBD) |

| PET Ligand | Neuroreceptors | The lipophilicity of the CHF2 group can improve blood-brain barrier penetration. The isoquinoline scaffold is present in many neuroactive natural products. | 18F-labeled functional group |

| Affinity-Based Probe | Dehydrogenases | The CHF2 group can act as a bioisostere for a hydroxyl or thiol group, potentially interacting with cofactors or active site residues. | Biotin or a click chemistry handle |

Research into functionally substituted isoquinolines has demonstrated their utility as fluorosensors. While direct studies on this compound are emerging, the principles of probe design suggest its significant potential. For instance, the development of fluorescent probes often involves coupling a recognition element (the this compound moiety) to a reporter element (a fluorophore). The interaction of the recognition element with its biological target can induce a change in the fluorophore's emission, allowing for detection and quantification.

Integration of this compound into Bioconjugation Strategies

Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern chemical biology. The this compound scaffold can be functionalized to participate in various bioconjugation reactions, enabling its attachment to proteins, nucleic acids, or lipids. This allows for the targeted delivery of the isoquinoline moiety or the labeling of biomolecules for imaging and tracking studies.

To integrate this compound into bioconjugation strategies, the isoquinoline ring or the difluoromethyl group itself would need to be further modified to include a reactive handle. Common reactive groups used for bioconjugation include:

Click Chemistry Handles: An azide or alkyne group can be introduced onto the isoquinoline backbone, allowing for efficient and specific ligation to a biomolecule containing the complementary functional group via copper-catalyzed or strain-promoted azide-alkyne cycloaddition.

Maleimides: A maleimide group can be attached to the isoquinoline, which can then react specifically with thiol groups on cysteine residues in proteins.

Activated Esters: An N-hydroxysuccinimide (NHS) ester can be incorporated, which reacts with primary amines on lysine residues in proteins.

The stability of the difluoromethyl group under various reaction conditions makes it a robust component of bioconjugates. The resulting bioconjugates could be used to study the localization and trafficking of proteins, to develop targeted drug delivery systems, or to create antibody-drug conjugates (ADCs).

Use of this compound in Chemical Genetics Studies

Chemical genetics is a powerful approach that utilizes small molecules to perturb protein function, providing insights into biological pathways. The ability to systematically modify the structure of this compound allows for the creation of libraries of related compounds that can be screened for their effects on cellular processes.

The isoquinoline scaffold is a common feature in a vast number of biologically active natural products and synthetic compounds. By introducing the difluoromethyl group at the 7-position, researchers can explore new chemical space and potentially identify novel modulators of protein function. For example, a library of this compound derivatives could be screened to identify compounds that inhibit a specific enzyme or block a particular protein-protein interaction.

Table 2: Hypothetical Chemical Genetics Screen with a this compound Library

| Target Pathway | Screening Assay | Desired Phenotype | Potential Follow-up Studies |

| Cell Cycle Progression | High-content imaging of cell morphology | Arrest at a specific phase of the cell cycle | Target identification using affinity chromatography with an immobilized active compound. |

| Signal Transduction | Reporter gene assay for a specific transcription factor | Inhibition or activation of the reporter gene | Kinase profiling to identify the upstream kinase affected by the compound. |

| Protein Homeostasis | Measurement of protein aggregation | Reduction of disease-associated protein aggregates | In vivo studies in a model organism to assess therapeutic potential. |

Genetics-based approaches can be employed to identify the cellular targets of active compounds found in these screens. By identifying mutations that confer resistance to a particular this compound derivative, researchers can pinpoint the protein that is being modulated.

Applications in Drug Discovery Research Beyond Clinical Trials

The unique physicochemical properties of the difluoromethyl group make this compound a compelling starting point for drug discovery programs. The CHF2 group can enhance metabolic stability by blocking sites of oxidation, and its ability to modulate pKa and lipophilicity can lead to improved pharmacokinetic profiles.

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of numerous isoquinoline-based drugs.

Research Findings on Related Isoquinoline Derivatives:

Anticancer Activity: Many isoquinoline alkaloids and their synthetic derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like topoisomerase or kinases.

Enzyme Inhibition: Isoquinoline derivatives have been developed as inhibitors of a wide array of enzymes, including kinases, phosphodiesterases, and enzymes involved in neurotransmitter metabolism. For instance, certain isoquinoline derivatives have shown potent and selective inhibition of phenylethanolamine N-methyltransferase (PNMT).

Antiviral and Antimicrobial Activity: The isoquinoline scaffold has been explored for the development of agents targeting viral and bacterial infections. For example, some isoquinoline derivatives have shown activity against the hepatitis C virus.

While specific preclinical data for this compound is not yet widely published, the extensive research on other substituted isoquinolines provides a strong rationale for its investigation as a potential therapeutic agent. The introduction of the difluoromethyl group at the 7-position offers a novel avenue for optimizing the potency, selectivity, and drug-like properties of this important class of molecules.

Future Research Directions and Unresolved Challenges in 7 Difluoromethyl Isoquinoline Chemistry

Exploration of Novel Synthetic Pathways to Access Diverse 7-(Difluoromethyl)isoquinoline Scaffolds

The development of efficient and versatile synthetic routes is fundamental to advancing the study of this compound. While existing methods have proven the concept, they often suffer from limitations such as narrow substrate scope and modest yields. Future research must prioritize the creation of more robust and adaptable synthetic strategies.